(2-Ethylpentyl)hydrazine dihydrochloride
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Overview
Description
(2-Ethylpentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H20Cl2N2 and a molecular weight of 203.15 g/mol . It is a hydrazine derivative, which means it contains the hydrazine functional group (-NH-NH2). This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpentyl)hydrazine dihydrochloride typically involves the reaction of 2-ethylpentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Ethylpentylamine} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Ethylpentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(2-Ethylpentyl)hydrazine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (2-Ethylpentyl)hydrazine dihydrochloride exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Hydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
Phenylhydrazine: Contains a phenyl group instead of an ethylpentyl group, used in different chemical reactions.
Methylhydrazine: A smaller hydrazine derivative with distinct properties and uses.
Uniqueness: (2-Ethylpentyl)hydrazine dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and applications compared to other hydrazine derivatives. Its ethylpentyl group provides steric hindrance and influences its chemical behavior, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H20Cl2N2 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
2-ethylpentylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-3-5-7(4-2)6-9-8;;/h7,9H,3-6,8H2,1-2H3;2*1H |
InChI Key |
STUJVSDEQIGZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CNN.Cl.Cl |
Origin of Product |
United States |
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